molecular formula C24H27N5O3 · HCl B612915 Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI) CAS No. 1851-28-1

Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)

Cat. No. B612915
CAS RN: 1851-28-1
M. Wt: 469.97
InChI Key:
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Description

Carbamic acids are organic compounds that are derived from ammonia and carbon dioxide . They are key building blocks in organic chemistry .


Synthesis Analysis

Carbamic acids can be synthesized through the reaction of amines with carbon dioxide . The reaction can be accelerated by superacid at the microdroplet interface .


Molecular Structure Analysis

The molecular structure of carbamic acids can be analyzed using techniques such as Fourier transform infrared spectroscopy .


Chemical Reactions Analysis

Carbon dioxide undergoes C–N bond formation reactions with amines at the interface of droplets to form carbamic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamic acids can be analyzed using techniques such as mass spectrometry .

Mechanism of Action

The mechanism of action involves the protonation of CO2 followed by nucleophilic attack by the amine .

Future Directions

Research into carbamic acids is ongoing, with potential applications in various fields including organic synthesis .

properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3.ClH/c25-23(26)27-14-6-11-21(29-24(31)32-16-17-7-2-1-3-8-17)22(30)28-20-13-12-18-9-4-5-10-19(18)15-20;/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,28,30)(H,29,31)(H4,25,26,27);1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPVLOCKSEOPM-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1851-28-1
Record name 1851-28-1
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